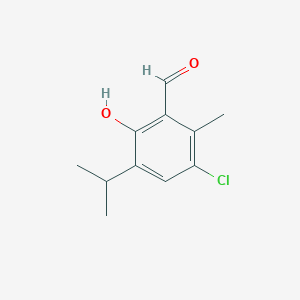
Methyl 4-(4-aminophenyl)-4-oxobutanoate
描述
Methyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to the benzene ring and an ester group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenyl)-4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of methyl 3-(4-aminobenzoyl)propionate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
Methyl 4-(4-aminophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of methyl 3-(4-aminobenzoyl)propionate.
Reduction: Methyl 3-(4-hydroxybenzoyl)propionate.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Methyl 4-(4-aminophenyl)-4-oxobutanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-(4-aminobenzoyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
相似化合物的比较
Similar Compounds
- Methyl 3-(4-hydroxybenzoyl)propionate
- Methyl 3-(4-nitrobenzoyl)propionate
- Ethyl 3-(4-aminobenzoyl)propionate
Uniqueness
Methyl 4-(4-aminophenyl)-4-oxobutanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 4-(4-aminophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 |
InChI 键 |
QOBSFYNWVVYPMM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8584523.png)

![2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B8584544.png)


![1-Benzoyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B8584567.png)


